Cas no 1824221-28-4 ((1-Azido-3-methylbutan-2-yl)benzene)

(1-Azido-3-methylbutan-2-yl)benzene 化学的及び物理的性質
名前と識別子
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- 1824221-28-4
- EN300-1868874
- (1-azido-3-methylbutan-2-yl)benzene
- (1-Azido-3-methylbutan-2-yl)benzene
-
- インチ: 1S/C11H15N3/c1-9(2)11(8-13-14-12)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3
- InChIKey: CIJYOCUEEDBLIR-UHFFFAOYSA-N
- ほほえんだ: N(CC(C1C=CC=CC=1)C(C)C)=[N+]=[N-]
計算された属性
- せいみつぶんしりょう: 189.126597491g/mol
- どういたいしつりょう: 189.126597491g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 201
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 14.4Ų
(1-Azido-3-methylbutan-2-yl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1868874-0.1g |
(1-azido-3-methylbutan-2-yl)benzene |
1824221-28-4 | 0.1g |
$678.0 | 2023-09-18 | ||
Enamine | EN300-1868874-0.5g |
(1-azido-3-methylbutan-2-yl)benzene |
1824221-28-4 | 0.5g |
$739.0 | 2023-09-18 | ||
Enamine | EN300-1868874-2.5g |
(1-azido-3-methylbutan-2-yl)benzene |
1824221-28-4 | 2.5g |
$1509.0 | 2023-09-18 | ||
Enamine | EN300-1868874-10g |
(1-azido-3-methylbutan-2-yl)benzene |
1824221-28-4 | 10g |
$3315.0 | 2023-09-18 | ||
Enamine | EN300-1868874-5g |
(1-azido-3-methylbutan-2-yl)benzene |
1824221-28-4 | 5g |
$2235.0 | 2023-09-18 | ||
Enamine | EN300-1868874-1.0g |
(1-azido-3-methylbutan-2-yl)benzene |
1824221-28-4 | 1g |
$986.0 | 2023-06-03 | ||
Enamine | EN300-1868874-1g |
(1-azido-3-methylbutan-2-yl)benzene |
1824221-28-4 | 1g |
$770.0 | 2023-09-18 | ||
Enamine | EN300-1868874-10.0g |
(1-azido-3-methylbutan-2-yl)benzene |
1824221-28-4 | 10g |
$4236.0 | 2023-06-03 | ||
Enamine | EN300-1868874-0.25g |
(1-azido-3-methylbutan-2-yl)benzene |
1824221-28-4 | 0.25g |
$708.0 | 2023-09-18 | ||
Enamine | EN300-1868874-5.0g |
(1-azido-3-methylbutan-2-yl)benzene |
1824221-28-4 | 5g |
$2858.0 | 2023-06-03 |
(1-Azido-3-methylbutan-2-yl)benzene 関連文献
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
(1-Azido-3-methylbutan-2-yl)benzeneに関する追加情報
Introduction to (1-Azido-3-methylbutan-2-yl)benzene (CAS No. 1824221-28-4)
(1-Azido-3-methylbutan-2-yl)benzene, with the CAS number 1824221-28-4, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique molecular structure, which includes an azide group and a substituted benzene ring, making it a valuable building block for a wide range of applications.
The molecular formula of (1-Azido-3-methylbutan-2-yl)benzene is C11H15N3, and its molecular weight is approximately 197.25 g/mol. The presence of the azide functional group imparts unique reactivity and chemical properties to this compound, enabling it to participate in various chemical transformations such as click chemistry reactions, reduction to amines, and coupling reactions with other functional groups.
In the realm of medicinal chemistry, (1-Azido-3-methylbutan-2-yl)benzene has been explored for its potential in the development of novel therapeutic agents. Recent studies have highlighted its utility in the synthesis of bioactive molecules, particularly those targeting specific biological pathways or receptors. For instance, researchers at the University of California, San Francisco, have utilized this compound as a key intermediate in the synthesis of small molecules that modulate G protein-coupled receptors (GPCRs), which are important targets for drug discovery.
The azide group in (1-Azido-3-methylbutan-2-yl)benzene can be readily converted to an amine through reduction using hydrogen gas and a palladium catalyst or via other mild reducing agents such as sodium borohydride. This transformation opens up a plethora of opportunities for further functionalization and derivatization, allowing chemists to tailor the compound for specific applications. For example, the amine derivative can be used in peptide synthesis or as a ligand in metal coordination complexes.
In materials science, (1-Azido-3-methylbutan-2-yl)benzene has found applications in the development of advanced materials with unique properties. The azide group can undergo click chemistry reactions with alkynes to form 1,2,3-triazoles, which are known for their thermal stability and mechanical strength. This property makes the compound useful in the synthesis of polymers and coatings with enhanced performance characteristics. Researchers at MIT have demonstrated the use of this compound in the fabrication of self-healing materials that can repair microcracks autonomously.
The synthetic accessibility of (1-Azido-3-methylbutan-2-yl)benzene has also been improved through recent advancements in synthetic methodologies. A notable example is the development of an efficient one-pot synthesis route that combines multiple steps into a single reaction sequence, reducing both time and cost. This approach has been reported by scientists at Stanford University and has been widely adopted by research groups around the world due to its simplicity and robustness.
In addition to its synthetic utility, (1-Azido-3-methylbutan-2-yl)benzene has been studied for its potential biological activities. Preliminary studies have shown that derivatives of this compound exhibit promising antiviral and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry reported that certain derivatives of (1-Azido-3-methylbutan-2-yl)benzene demonstrated significant inhibition against human papillomavirus (HPV) replication in vitro. Another study conducted at Harvard University found that these derivatives could selectively target cancer cells while sparing normal cells, suggesting their potential as lead compounds for cancer therapy.
The environmental impact of using (1-Azido-3-methylbutan-2-yl)benzene in industrial processes has also been considered. Researchers are actively exploring green chemistry approaches to minimize waste generation and reduce environmental footprint. One such approach involves using biocatalysts for the selective transformation of the azide group into other functional groups, thereby enhancing sustainability and reducing ecological impact.
In conclusion, (1-Azido-3-methylbutan-2-yl)benzene (CAS No. 1824221-28-4) is a multifaceted compound with broad applications across various scientific disciplines. Its unique chemical structure and reactivity make it an indispensable tool for researchers working in organic synthesis, medicinal chemistry, materials science, and beyond. As ongoing research continues to uncover new possibilities and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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